尼美德丁

描述

科学研究应用

尼美德克丁具有广泛的科学研究应用。 它用于化学研究大环内酯类及其衍生物 . 在生物学中,由于其强大的抗寄生虫活性,尼美德克丁用于控制昆虫和蠕虫种群 . 在医学上,尼美德克丁衍生物,如莫昔德丁,用于治疗寄生虫感染,如河盲症 . 在工业中,尼美德克丁因其广谱活性且毒性低而用作杀虫剂 .

准备方法

合成路线和反应条件: 尼美德克丁主要通过发酵生产。 青霉链霉菌在含有葡萄糖、糊精、酵母提取物和其他营养物质的培养基中培养 . 然后通过喷雾干燥发酵液获得固体粉末,并使用有机溶剂提取 . 提取液过滤后,使用大孔树脂吸附尼美德克丁,洗脱后浓缩干燥得到纯品 .

工业生产方法: 尼美德克丁的工业生产涉及大规模发酵,然后是提取和纯化过程。 发酵过程经过优化以提高产量,使用大孔树脂吸附和洗脱可确保最终产品的纯度 . 该方法经济高效且易于操作,适用于大规模生产 .

化学反应分析

反应类型: 尼美德克丁会经历各种化学反应,包括氧化、还原和取代 . 例如,尼美德克丁的衍生物莫昔德丁在热下表现出良好的稳定性,但会与碱反应生成2-表异构体和∆2,3异构体 . 莫昔德丁的酸水解会产生新的降解产物,例如23-酮-尼美德克丁 .

常用试剂和条件: 尼美德克丁反应中常用的试剂包括酸、碱和氧化剂 . 这些反应的条件根据所需产物而异。 例如,酸水解在酸性条件下进行,而氧化反应需要氧化剂 .

主要形成的产物: 尼美德克丁反应形成的主要产物包括各种异构体和降解产物。 例如,23-酮-尼美德克丁在酸水解过程中形成 . 这些产物使用诸如核磁共振、液相色谱-质谱和傅里叶变换质谱等技术进行表征 .

作用机制

尼美德克丁通过与寄生虫的GABA-A和谷氨酸门控氯离子通道结合发挥作用 . 这些通道对于无脊椎动物神经和肌肉细胞的功能至关重要。 通过与这些通道结合,尼美德克丁破坏了寄生虫神经系统的正常功能,导致瘫痪和死亡 . 尼美德克丁的分子靶点包括GABA-A和谷氨酸门控氯离子通道 .

相似化合物的比较

尼美德克丁类似于其他大环内酯类,如米尔贝霉素、阿维菌素和美林霉素 . 它具有独特的结构特征,使其与这些化合物区分开来。 例如,尼美德克丁的衍生物莫昔德丁在碳23处有一个甲氧肟基团,而尼美德克丁没有 . 这种修饰增强了莫昔德丁与尼美德克丁相比的杀虫活性 . 其他类似化合物包括 seco-米尔贝霉素和各种尼美德克丁类似物 .

结论

尼美德克丁是一种用途广泛的大环内酯类,具有广谱抗寄生虫活性。其独特的结构和强大的活性使其在化学、生物学、医学和工业等各个领域具有价值。该化合物能够进行各种化学反应及其广泛的应用突出了其在科学研究和工业生产中的重要性。

生物活性

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of nemadectin, highlighting its mechanisms, efficacy, and potential applications.

Nemadectin exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that nemadectin has significant nematocidal activity . A study evaluated the efficacy of nemadectin and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of nemadectin against other anthelmintics reveals its potency:

| Compound | Target Species | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| Nemadectin | Various nematodes | Neural receptor binding | High |

| Avermectin | Broad-spectrum | GABA receptor modulation | High |

| Monepantel | Gastrointestinal nematodes | Voltage-dependent potassium channels | Moderate |

| Emodepside | Nematodes | G-protein-coupled receptors | High |

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of nemadectin by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in nemadectin yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of nemadectin and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the nemadectin biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in nemadectin production .

Structural Variants and Their Activities

Research has also identified structural variants of nemadectin with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

属性

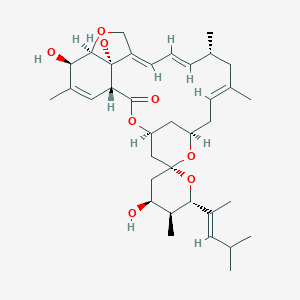

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。